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Compound of Interest

Compound Name: Dapoxetine-d6

Cat. No.: B12398498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dapoxetine-d6, a deuterated analog of

the selective serotonin reuptake inhibitor (SSRI) Dapoxetine. This document covers its

chemical properties, analytical applications, and relevant experimental protocols, designed to

support research and development activities.

Core Chemical Information
Dapoxetine-d6 is a stable, isotopically labeled version of Dapoxetine, where six hydrogen

atoms on the N,N-dimethyl group have been replaced with deuterium. This labeling makes it an

invaluable tool in analytical chemistry, particularly in pharmacokinetic and bioequivalence

studies where it serves as an ideal internal standard for mass spectrometry-based

quantification of Dapoxetine.

Chemical Properties
The fundamental chemical identifiers and properties of Dapoxetine-d6 and its hydrochloride

salt are summarized below.
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Property Dapoxetine-d6 (Free Base)
Dapoxetine-d6
Hydrochloride

CAS Number 1132642-58-0 1246814-76-5[1]

Molecular Formula C₂₁H₁₇D₆NO C₂₁H₁₈D₆ClNO

Synonyms

(S)-N,N-di(trideuteriomethyl)-3-

(naphthalen-1-yloxy)-1-

phenylpropan-1-amine

(1S)-3-Naphthalen-1-yloxy-1-

phenyl-N,N-

bis(trideuteriomethyl)propan-1-

amine hydrochloride

Analytical Applications and Methodologies
The primary application of Dapoxetine-d6 is as an internal standard in the bioanalytical

quantification of Dapoxetine in biological matrices, such as human plasma. Its chemical and

physical properties are nearly identical to Dapoxetine, ensuring similar extraction recovery and

ionization efficiency in mass spectrometry, while its increased mass allows for clear

differentiation from the unlabeled analyte.

Quantification of Dapoxetine in Human Plasma by LC-
MS/MS
A common application is in bioequivalence studies of Dapoxetine formulations. The following

protocol outlines a typical experimental workflow for the determination of Dapoxetine in human

plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) with Dapoxetine-d6 as an internal standard.
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Caption: Experimental workflow for Dapoxetine quantification in plasma.
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1. Sample Preparation: Protein Precipitation

To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of a methanol/water (50:50,

v/v) solution containing a known concentration of Dapoxetine-d6 (internal standard).

Vortex the mixture for 5 minutes.

Add a protein precipitating agent, such as acetonitrile, to the mixture.

Vortex thoroughly to ensure complete protein precipitation.

Centrifuge the sample to pellet the precipitated proteins.

Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

2. HPLC-MS/MS Analysis

HPLC System: A standard high-performance liquid chromatography system.

Column: A C8 or C18 reversed-phase column (e.g., ACE C8, 4.6 x 50 mm, 5 µm) is suitable.

[2]

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g.,

acetonitrile) and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid).

[2]

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization

(ESI) source operating in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor-to-product

ion transitions for both Dapoxetine and Dapoxetine-d6.

3. Mass Spectrometry Parameters

The mass transitions for Dapoxetine and a deuterated internal standard (in this case,

Dapoxetine-d7 was used in a similar study, the principles for -d6 would be analogous) are
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crucial for selective detection.

Compound Precursor Ion (m/z) Product Ion (m/z)

Dapoxetine 306.2 157.2

Dapoxetine-d7 313.2 164.2

Data adapted from a study

using Dapoxetine-d7 as an

internal standard.[3]

The fragmentation of Dapoxetine typically begins with the loss of the dimethylamine group.[4]

A robust bioanalytical method should be validated for the following parameters:
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Parameter Description
Typical Acceptance
Criteria

Linearity

The ability to elicit test results

that are directly proportional to

the concentration of the

analyte.

Correlation coefficient (r²) ≥

0.99

Accuracy

The closeness of the

determined value to the

nominal or known true value.

Within ±15% of the nominal

value (±20% at the LLOQ)

Precision

The closeness of agreement

among a series of

measurements from multiple

samplings of the same

homogeneous sample.

Coefficient of variation (CV) ≤

15% (≤ 20% at the LLOQ)

Recovery

The extraction efficiency of an

analytical process, reported as

a percentage of the known

amount of an analyte carried

through the sample extraction

and processing steps.

Consistent, precise, and

reproducible

Matrix Effect

The direct or indirect alteration

or interference in response

due to the presence of

unintended analytes or other

interfering substances in the

sample.

Should be minimal and

consistent across different

sources of the biological matrix

Stability

The chemical stability of an

analyte in a given matrix under

specific conditions for given

time intervals.

Analyte concentration should

remain within ±15% of the

initial concentration

Synthesis Outline
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While a specific, detailed synthesis protocol for Dapoxetine-d6 is not readily available in the

public domain, its synthesis would follow the established routes for Dapoxetine, substituting the

standard dimethylamine source with its deuterated equivalent. A common synthetic route for

Dapoxetine involves the reductive amination of an appropriate precursor.

Conceptual Synthesis of Dapoxetine-d6

Precursor Amine
((S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine)

Dapoxetine-d6

Reductive Amination

Deuterated Formaldehyde (CD₂O) and
Deuterated Formic Acid (DCOOD)

(Eschweiler-Clarke Reaction)

Click to download full resolution via product page

Caption: Conceptual synthesis of Dapoxetine-d6.

This pathway illustrates a plausible method for the introduction of the two deuterated methyl

groups onto the primary amine of the Dapoxetine precursor. The Eschweiler-Clarke reaction is

a well-established method for the methylation of amines.

Conclusion
Dapoxetine-d6 is an essential tool for the accurate and reliable quantification of Dapoxetine in

biological samples. Its use as an internal standard in LC-MS/MS-based bioanalytical methods

is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies in the development and

clinical use of Dapoxetine. The methodologies outlined in this guide provide a framework for

researchers to develop and validate robust analytical procedures for their specific research

needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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